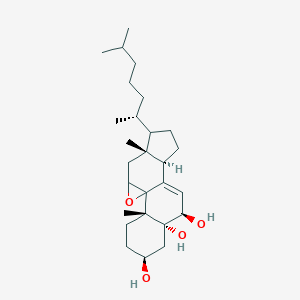
9,11-Epoxycholest-7-ene-3,5,6-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,11-Epoxycholest-7-ene-3,5,6-triol, also known as this compound, is a useful research compound. Its molecular formula is C27H44O4 and its molecular weight is 432.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Cholestenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Antineoplastic Properties
9,11-Epoxycholest-7-ene-3,5,6-triol has demonstrated significant antineoplastic (anti-cancer) properties. Studies indicate that compounds with an epoxide group can induce apoptosis in cancer cells. For instance, it has been shown to be effective against various types of cancer, including prostate cancer and lymphocytic leukemia . The compound's ability to trigger apoptosis is supported by its interaction with specific biological targets involved in cell signaling pathways.
2. Anti-inflammatory and Immunosuppressive Effects
This compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its immunosuppressive effects suggest potential applications in managing autoimmune disorders . The modulation of immune responses could be beneficial in conditions where excessive inflammation is detrimental.
3. Antifungal and Antibacterial Activities
Research has highlighted the antifungal and antibacterial activities of this compound. Compounds with similar structures have been shown to inhibit the growth of various pathogenic microorganisms . This property opens avenues for developing new antimicrobial agents.
4. Cholesterol Metabolism Regulation
The compound is involved in cholesterol metabolism pathways. Its structural similarity to cholesterol allows it to interact with enzymes responsible for cholesterol biosynthesis and metabolism. This interaction can potentially lead to the development of treatments for hypercholesterolemia and related cardiovascular diseases .
Case Studies
Case Study 1: Cytotoxic Effects on Cancer Cells
A study conducted on polyoxygenated steroids isolated from the Okinawan sponge Dysidea sp. revealed that this compound exhibited cytotoxic effects against human epidermoid carcinoma A431 cells with IC50 values ranging from 0.15 to 0.3 µM . This suggests its potential as a chemotherapeutic agent.
Case Study 2: Inhibition of Cholesterol Epoxide Hydrolase
Research has shown that drugs used for breast cancer treatment can inhibit cholesterol-5,6-epoxide hydrolase (ChEH), leading to the accumulation of epoxides such as this compound. This accumulation may contribute to the anticancer activity of these drugs by altering sterol metabolism and promoting autoxidation processes within cancer cells .
Data Table: Predicted Biological Activities
| Activity Type | Dominated Biological Activity | Additional Predicted Activities |
|---|---|---|
| Antineoplastic | Apoptosis agonist | Anti-hypercholesterolemic |
| Anti-inflammatory | Antifungal | Immunosuppressant |
| Cholesterol Regulation | Hepatic disorders treatment | Respiratory analeptic |
Propriétés
Numéro CAS |
120152-00-3 |
|---|---|
Formule moléculaire |
C27H44O4 |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
(2S,5S,7R,8R,11R,15R,17R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-ene-5,7,8-triol |
InChI |
InChI=1S/C27H44O4/c1-16(2)7-6-8-17(3)19-9-10-20-21-13-22(29)26(30)14-18(28)11-12-25(26,5)27(21)23(31-27)15-24(19,20)4/h13,16-20,22-23,28-30H,6-12,14-15H2,1-5H3/t17-,18+,19?,20+,22-,23-,24-,25+,26+,27?/m1/s1 |
Clé InChI |
HJWIFUYWCCWKOA-NNBUKKMOSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CC3C4(C2=CC(C5(C4(CCC(C5)O)C)O)O)O3)C |
SMILES isomérique |
C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(C[C@@H]3C4(C2=C[C@H]([C@@]5([C@@]4(CC[C@@H](C5)O)C)O)O)O3)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CC3C4(C2=CC(C5(C4(CCC(C5)O)C)O)O)O3)C |
Synonymes |
9 alpha,11 alpha-5 alpha-cholest-7-ene-3 beta,5,6 beta-triol 9,11-ECET 9,11-epoxycholest-7-ene-3,5,6-triol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















